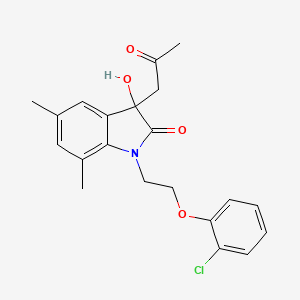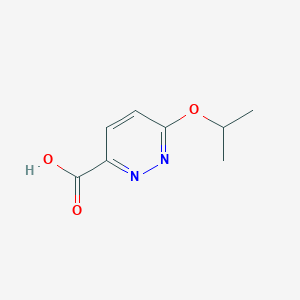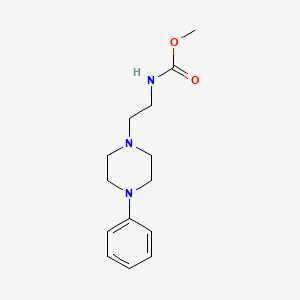
甲基(2-(4-苯基哌嗪-1-基)乙基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
科学研究应用
methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly for its effects on the central nervous system.
Industry: It may be used in the development of new materials or as a reagent in various chemical processes
作用机制
Target of Action
The primary target of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .
Mode of Action
Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . The compound binds to the active site of the enzyme, preventing it from hydrolyzing ACh .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh in the brain . This affects the cholinergic neurotransmission pathway, which is essential for learning and memory . The increased level of ACh enhances cognition functions .
Result of Action
The result of the action of Methyl (2-(4-phenylpiperazin-1-yl)ethyl)carbamate is an enhancement of cognitive functions due to the increased level of ACh in the brain . This makes it a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate typically involves the reaction of 2-(4-phenylpiperazin-1-yl)ethanamine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.
化学反应分析
Types of Reactions
methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Substituted carbamates or ureas.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, studied for its acetylcholinesterase inhibitory activity.
N-Methyl-2-(4-phenyl-1-piperazinyl)ethanamine: A related compound with similar structural features.
属性
IUPAC Name |
methyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-14(18)15-7-8-16-9-11-17(12-10-16)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMEBIUPHTZKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2381646.png)
![2-[1-(6-Methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B2381647.png)
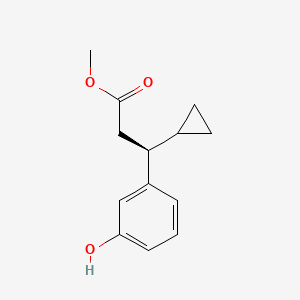
![2-[(dimethylamino)methylidene]cyclooctane-1,3-dione](/img/structure/B2381652.png)

![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)
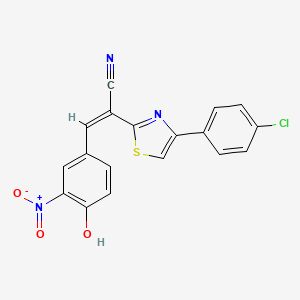

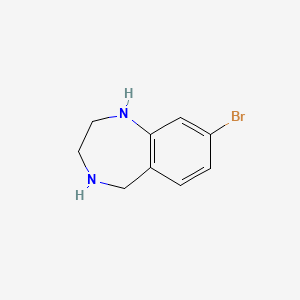
![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)
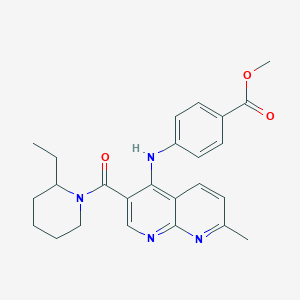
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/new.no-structure.jpg)
